rel-(1R,2R,3S,4S)-3-Phenylbicyclo[2.2.1]heptan-2-amine
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Overview
Description
rel-(1R,2R,3S,4S)-3-Phenylbicyclo[2.2.1]heptan-2-amine: is a bicyclic amine compound characterized by its unique structure, which includes a phenyl group attached to a bicyclo[221]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,2R,3S,4S)-3-Phenylbicyclo[2.2.1]heptan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as norbornene and phenylamine.
Cycloaddition Reaction: A Diels-Alder reaction is performed between norbornene and a suitable dienophile to form the bicyclo[2.2.1]heptane core.
Functional Group Introduction: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.
Amine Introduction: The amine group is introduced through reductive amination or other suitable amination reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Synthesis: It serves as a building block in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of rel-(1R,2R,3S,4S)-3-Phenylbicyclo[2.2.1]heptan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, leading to inhibition or activation of biological pathways. The phenyl group enhances its binding affinity and specificity.
Comparison with Similar Compounds
- rel-(1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxamide
- (1R,2R,4S)-rel-Bicyclo[2.2.1]heptan-2-amine
- rac-(1R,2S,4S)-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride
Uniqueness:
- Structural Features: The presence of the phenyl group in rel-(1R,2R,3S,4S)-3-Phenylbicyclo[2.2.1]heptan-2-amine distinguishes it from other similar compounds, providing unique chemical and biological properties.
- Reactivity: The compound’s reactivity in various chemical reactions, such as oxidation and substitution, sets it apart from its analogs.
This detailed article provides a comprehensive overview of rel-(1R,2R,3S,4S)-3-Phenylbicyclo[221]heptan-2-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H17N |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
(1R,2R,3S,4S)-3-phenylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C13H17N/c14-13-11-7-6-10(8-11)12(13)9-4-2-1-3-5-9/h1-5,10-13H,6-8,14H2/t10-,11+,12+,13+/m0/s1 |
InChI Key |
YESNBFAEPGJCQQ-UMSGYPCISA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1[C@H]([C@@H]2N)C3=CC=CC=C3 |
Canonical SMILES |
C1CC2CC1C(C2N)C3=CC=CC=C3 |
Origin of Product |
United States |
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